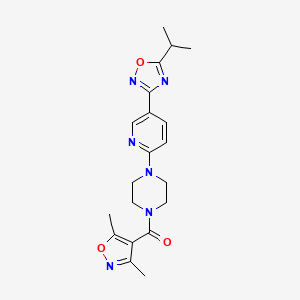
(3,5-Dimethylisoxazol-4-yl)(4-(5-(5-isopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of 3,5-dimethylisoxazole . It has been studied for its potential as a potent BRD4 inhibitor with anti-breast cancer activity .
Synthesis Analysis
The compound has been synthesized and characterized by spectroscopy . The synthesis process involves the design and creation of 94 derivatives of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one .Molecular Structure Analysis
The structure of the compound is determined by single crystal X-ray diffraction . The B3LYP method is used to calculate the optimized structure of the molecule by DFT using the 6-311+G(2d,p) basis set . The results show that the crystal structures determined by single crystal X-ray diffraction and the DFT calculation are very close .Chemical Reactions Analysis
The compound has been evaluated for its inhibitory activities against BRD4 . Notably, compound DDT26 exhibited the most potent inhibitory effect on BRD4, with an IC50 value of 0.237 ± 0.093 μM .Scientific Research Applications
- Researchers have explored the potential of this compound as an anticancer agent. Its unique structure and functional groups make it an interesting candidate for inhibiting cancer cell growth. Further studies are needed to elucidate its mechanism of action and efficacy against specific cancer types .
- The compound has shown promise as a BRD4 inhibitor. BRD4 inhibitors play a crucial role in cancer therapy, particularly in treating triple-negative breast cancer (TNBC). Understanding its binding affinity and selectivity for BRD4 could lead to novel therapeutic strategies .
- A radiotracer derived from this compound, N-(3,4-dimethylisoxazol-5-yl)piperazine-4-[4-(4-fluorophenyl)thiazol-2-yl]-1-[11C]carboxamide , has been developed for in vivo imaging of FAAH in rat brains using positron emission tomography (PET). FAAH is involved in endocannabinoid signaling and has implications in various neurological disorders .
- The crystal structure of ethyl 2-((4-(3,5-dimethylisoxazol-4-yl)-2,6-dimethylphenyl)amino)thiazole-5-carboxylate has been studied in detail. Analyzing its crystal structure provides insights into its molecular arrangement and potential interactions with other molecules .
- Computational methods, such as density functional theory (DFT), have been employed to optimize the structure of this compound. Researchers aim to enhance its pharmacological properties by fine-tuning its geometry and electronic properties .
- The compound has been screened for various biological activities, including anti-inflammatory, antimicrobial, and antiviral effects. These screenings help identify potential therapeutic applications and guide further investigations .
Anticancer Properties
BRD4 Inhibition
Fatty Acid Amide Hydrolase (FAAH) Imaging
Crystal Structure Analysis
Drug Design and Optimization
Biological Activity Screening
Mechanism of Action
Future Directions
The compound presents potential lead compounds for the development of potent anti-breast cancer agents targeting BRD4 . Given the challenges in cancer therapy, there is a pressing need and significant clinical value in developing novel therapeutic agents with different mechanisms of action as alternatives to traditional chemotherapy .
properties
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-[4-[5-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O3/c1-12(2)19-22-18(24-29-19)15-5-6-16(21-11-15)25-7-9-26(10-8-25)20(27)17-13(3)23-28-14(17)4/h5-6,11-12H,7-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHJVXUSSVLREJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCN(CC2)C3=NC=C(C=C3)C4=NOC(=N4)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Dimethylisoxazol-4-yl)(4-(5-(5-isopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

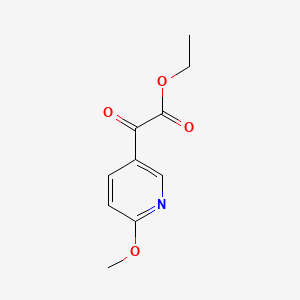
![6-hydroxy-5-{[5-methoxy-1-(2-thienylcarbonyl)-1H-indol-3-yl]methyl}-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B2714852.png)
![2-(2-Hydroxyphenyl)-7-methyl-1,2,3,4a,5,10a-hexahydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2714853.png)
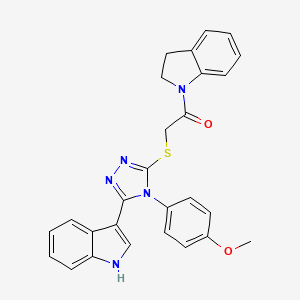

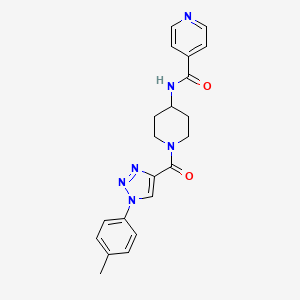
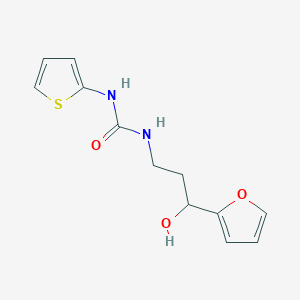
![Methyl 2-[[2-(6-methyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2714862.png)
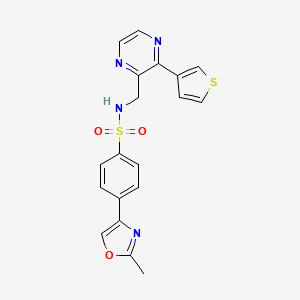

![1-ethyl-5-((3-fluorobenzyl)thio)-3-methyl-6-(thiophen-2-ylmethyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2714868.png)
![1-[(3-fluorophenyl)methyl]-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2714871.png)
![1-[(2-Amino-2-oxoethyl)carbamoyl]-4-fluorosulfonyloxybenzene](/img/structure/B2714872.png)
![2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-cyclopentylacetamide](/img/structure/B2714873.png)